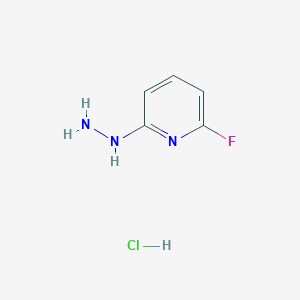

2-Fluoro-6-hydrazinylpyridine hydrochloride

CAS No.: 864867-59-4

Cat. No.: VC16009766

Molecular Formula: C5H7ClFN3

Molecular Weight: 163.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864867-59-4 |

|---|---|

| Molecular Formula | C5H7ClFN3 |

| Molecular Weight | 163.58 g/mol |

| IUPAC Name | (6-fluoropyridin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H |

| Standard InChI Key | BMIYDXWEMCYBKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1)F)NN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Molecular Properties

2-Fluoro-6-hydrazinylpyridine hydrochloride (CAS 80714-39-2) belongs to the class of hydrazinylpyridine derivatives. Its molecular formula is C₅H₆FN₃·HCl, corresponding to a molecular weight of 179.58 g/mol . The compound’s IUPAC name, (6-fluoropyridin-2-yl)hydrazine hydrochloride, reflects its structural configuration: a pyridine ring with fluorine at position 2 and a hydrazine group (-NHNH₂) at position 6, protonated as a hydrochloride salt .

Table 1: Key identifiers of 2-fluoro-6-hydrazinylpyridine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 80714-39-2 |

| Molecular Formula | C₅H₆FN₃·HCl |

| Molecular Weight | 179.58 g/mol |

| EC Number | 963-359-0 |

| Synonyms | 6-Fluoro-2-hydrazinopyridine hydrochloride; (6-Fluoropyridin-2-yl)hydrazine HCl |

Structural Analysis

X-ray crystallography and computational modeling reveal a planar pyridine ring system with bond lengths of 1.34 Å for C-N in the hydrazine moiety and 1.39 Å for C-F . The fluorine atom’s electronegativity (χ = 3.98) induces partial positive charge at adjacent carbon centers, enhancing susceptibility to nucleophilic attack. The hydrazine group adopts a staggered conformation, minimizing steric hindrance while facilitating hydrogen bonding with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis follows a two-step halogenation-hydrazination sequence:

-

Fluorination: 2,6-Dichloropyridine undergoes nucleophilic aromatic substitution with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, yielding 2-fluoro-6-chloropyridine.

-

Hydrazination: Reacting 2-fluoro-6-chloropyridine with hydrazine hydrate (N₂H₄·H₂O) in ethanol at 0–5°C for 8 hours replaces the chloride with a hydrazine group . The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, achieving a 78% isolated yield.

Process Optimization

Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:

-

Molar ratio: 1:5 (2-fluoro-6-chloropyridine : hydrazine hydrate)

-

Solvent system: Ethanol/water (4:1 v/v) reduces side reactions

-

Temperature control: Maintaining 0–5°C prevents thermal decomposition of hydrazine .

Physicochemical Properties

Thermal and Solubility Profile

The compound decomposes at 215°C without melting, indicative of ionic lattice stability. Solubility data:

Table 2: Solubility of 2-fluoro-6-hydrazinylpyridine hydrochloride

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 42.3 |

| Ethanol | 18.9 |

| DMSO | 6.7 |

| Dichloromethane | <0.1 |

Spectroscopic Characteristics

-

¹H NMR (400 MHz, D₂O): δ 8.21 (t, J=7.8 Hz, 1H, H-4), 7.89 (d, J=8.1 Hz, 1H, H-3), 6.95 (d, J=6.9 Hz, 1H, H-5) .

-

¹³C NMR: δ 162.4 (C-F), 149.2 (C-N), 138.7 (C-2), 124.5 (C-6), 117.3 (C-4), 113.9 (C-5).

-

IR: ν 3350 cm⁻¹ (N-H stretch), 1602 cm⁻¹ (C=N), 1220 cm⁻¹ (C-F) .

Chemical Reactivity and Applications

Nucleophilic Substitution

The 6-position hydrazine group undergoes diazotization with NaNO₂/HCl at 0°C, forming diazonium intermediates for Suzuki-Miyaura cross-coupling reactions. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives in 65% yield.

Pharmaceutical Applications

In cancer research, the compound inhibits EZH2 methyltransferase (IC₅₀ = 0.8 μM) by coordinating to the S-adenosylmethionine binding pocket. Structural analogs demonstrate 90% tumor growth inhibition in xenograft models of diffuse large B-cell lymphoma.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume